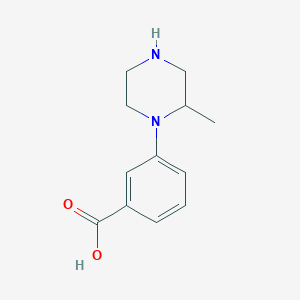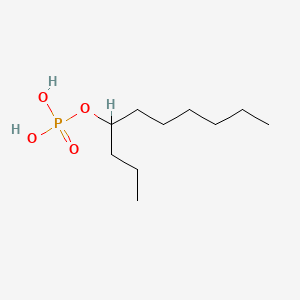
1-Propylheptyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylheptyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C10H23O4P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propylheptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-propylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propylheptyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propylheptyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-propylheptyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a phosphate donor or acceptor, influencing cellular processes and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
- Potassium dihydrogen phosphate (KH2PO4)
- Sodium dihydrogen phosphate (NaH2PO4)
- Ammonium dihydrogen phosphate (NH4H2PO4)
Comparison: 1-Propylheptyl dihydrogen phosphate is unique due to its organic nature and the presence of a propylheptyl group, which imparts distinct chemical properties and reactivity compared to its inorganic counterparts. This uniqueness makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
68110-00-9 |
|---|---|
Molekularformel |
C10H23O4P |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
decan-4-yl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P/c1-3-5-6-7-9-10(8-4-2)14-15(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
VEUUGZQJNGFYBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


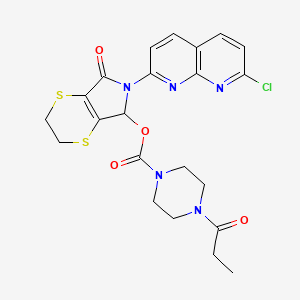
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
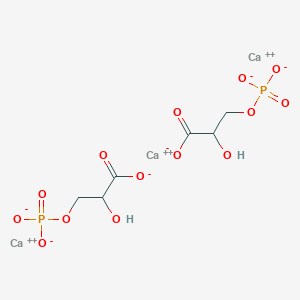
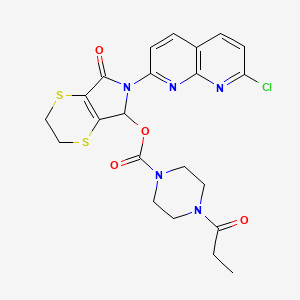
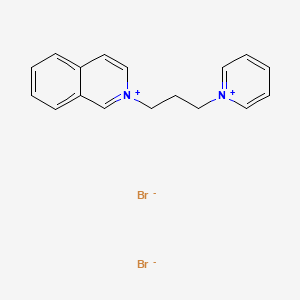
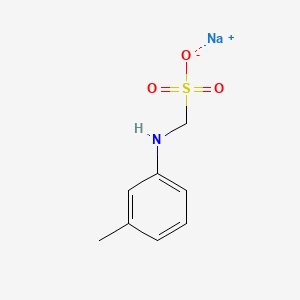
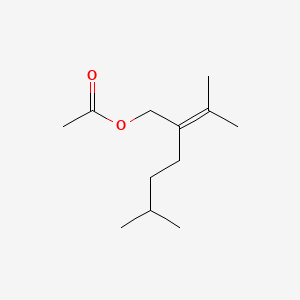
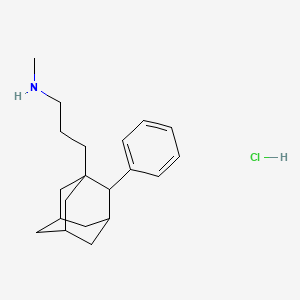

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
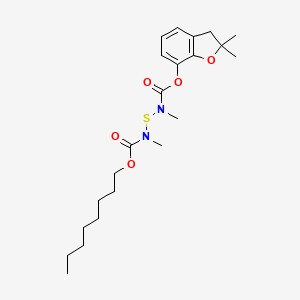
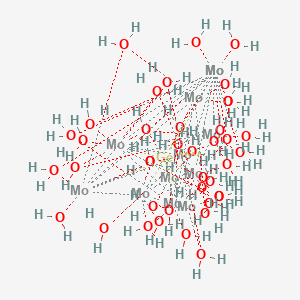
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
